Phellamurin

Chemical Ecology Insect-Plant Interactions Oviposition Behavior

Phellamurin is a prenylated dihydroflavonol 7-O-β-D-glucopyranoside with unique 8-prenyl and glycosylation architecture. Differentiates from non-prenylated flavonoids (e.g., dihydromyricetin) via quantified P-gp inhibition (reduces cyclosporin Cmax 77%, AUC 56%) and PI3K/AKT/mTOR pathway repression in osteosarcoma models. Also serves as bidirectional oviposition probe for Papilio chemoreception studies. Critical for reproducible SAR research where generic flavonoid substitution fails.

Molecular Formula C26H30O11
Molecular Weight 518.5 g/mol
CAS No. 52589-11-4
Cat. No. B030632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhellamurin
CAS52589-11-4
Synonyms3,4',5,7-tetrahydroxy-8-isoprenylflavanone-7-O-glucoside
fellavine
phellamurin
Molecular FormulaC26H30O11
Molecular Weight518.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=C(C2=C1OC(C(C2=O)O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)C
InChIInChI=1S/C26H30O11/c1-11(2)3-8-14-16(35-26-23(34)21(32)19(30)17(10-27)36-26)9-15(29)18-20(31)22(33)24(37-25(14)18)12-4-6-13(28)7-5-12/h3-7,9,17,19,21-24,26-30,32-34H,8,10H2,1-2H3/t17-,19-,21+,22+,23-,24-,26-/m1/s1
InChIKeyGRDZTDZJQRPNCN-YIANMRPHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Phellamurin (CAS 52589-11-4): A Prenylated Dihydroflavonol Glycoside from Phellodendron amurense


Phellamurin is a prenylated dihydroflavonol glycoside belonging to the flavonoid class, specifically a (+)-dihydrokaempferol derivative bearing an 8-prenyl group and a 7-O-β-D-glucopyranoside moiety [1]. It is isolated primarily from the leaves of Phellodendron amurense Rupr. (Rutaceae) and Commiphora africana [2]. The compound exhibits inhibition of intestinal P-glycoprotein (P-gp), induces apoptosis in cancer cell lines, and demonstrates species-specific modulation of oviposition behavior in swallowtail butterflies [3].

Why Phellamurin Cannot Be Replaced by Amurensin or Other Phellodendron Flavonoids


Phellamurin is frequently co-isolated and co-cited with amurensin from Phellodendron species, yet these two compounds differ fundamentally in both chemical structure and biological function [1]. Phellamurin is a dihydroflavonol (flavanonol) with a saturated C2-C3 bond, whereas amurensin is an oxidized flavonol with a C2-C3 double bond, resulting in distinct conformational and electronic properties [2]. This structural divergence translates into non-overlapping biological profiles: phellamurin is characterized by P-gp inhibition and species-specific oviposition modulation, while amurensin lacks documented activity in these domains. Substituting one for the other in procurement decisions risks experimental failure due to divergent target engagement, pharmacokinetic behavior, and ecological assay outcomes. The quantitative evidence below substantiates why phellamurin must be evaluated on its own merits rather than treated as interchangeable with its in-class analogs.

Quantitative Differentiation of Phellamurin: Comparative Evidence Against In-Class Analogs and Baselines


Species-Specific Oviposition Modulation: Phellamurin as a Differential Regulator in Papilio Butterflies

Phellamurin exhibits diametrically opposite oviposition effects on two sympatric swallowtail species, a bifurcated activity profile not reported for other Phellodendron flavonoids such as amurensin or phellodensin-F [1]. In controlled behavioral assays, phellamurin acts as a potent oviposition deterrent for Papilio protenor females while serving as a dose-dependent stimulant for Papilio maackii females, with the latter response reaching approximately 70% oviposition at 2% concentration—equivalent to natural foliar abundance [2]. This dual-modulatory property is unique among known prenylated flavonoids from Phellodendron and has no quantitative comparator in the amurensin literature.

Chemical Ecology Insect-Plant Interactions Oviposition Behavior

P-glycoprotein Inhibition with Clinically Relevant Drug Interaction: Cyclosporin Absorption Reduced by Over 60% In Vivo

Phellamurin inhibits intestinal P-glycoprotein in a dose-dependent manner and produces a clinically significant pharmacokinetic interaction with cyclosporin, a P-gp substrate immunosuppressant [1]. In a parallel-design rat study, co-administration of phellamurin with cyclosporin (5 mg/kg) resulted in a marked decrease of cyclosporin absorption, quantified as a reduction in AUC(0-t) from 3.22 ± 0.71 μg·h/mL (cyclosporin alone) to 1.21 ± 0.33 μg·h/mL (co-administration with phellamurin), representing a 62.4% reduction in systemic exposure . The Cmax of cyclosporin decreased from 0.97 ± 0.18 μg/mL to 0.38 ± 0.12 μg/mL (60.8% reduction) . In contrast, amurensin has no documented P-gp inhibitory activity or drug interaction profile in the peer-reviewed literature.

Pharmacokinetics Drug-Drug Interaction P-glycoprotein

In Vivo Tumor Growth Suppression via PI3K/AKT/mTOR Pathway Inhibition in Osteosarcoma Xenograft Model

Phellamurin demonstrates in vivo anti-tumor efficacy in a BALB/c nude mouse xenograft model of osteosarcoma, with mechanistic validation of PI3K/AKT/mTOR pathway suppression [1]. Intraperitoneal administration of phellamurin at 50 mg/kg/day for 21 days significantly repressed OS tumor growth compared to vehicle control, accompanied by decreased ratios of p-PI3K/PI3K, p-AKT/AKT, and p-mTOR/mTOR in xenograft tissue . The specificity of this pathway involvement was confirmed by rescue experiments using the PI3K activator 740Y-P, which abolished phellamurin's effects on cell viability and apoptosis in U2OS and Saos-2 cells [1]. While amurensin G (a stilbene dimer from Vitis amurensis, structurally distinct from the flavonol amurensin co-isolated with phellamurin) has reported cytotoxicity with IC50 values of 15.7–30.9 μM against L1210, K562, and HTC116 cell lines, no in vivo tumor suppression data or PI3K/AKT/mTOR pathway involvement has been documented for the Phellodendron-derived flavonol amurensin [2].

Oncology Osteosarcoma PI3K/AKT/mTOR Signaling

Prodrug Pharmacokinetics: Parent Compound Undetectable Systemically Due to Presystemic Hydrolysis to Phellamuretin

Phellamurin exhibits a distinctive pharmacokinetic profile characterized by negligible systemic absorption of the parent glycoside, with presystemic hydrolysis to the aglycone phellamuretin as the rate-limiting step for bioavailability [1]. In rat studies, the parent compound phellamurin was not detected in plasma following oral administration; instead, phellamuretin and its glucuronide conjugates were the primary circulating species, with phellamuretin glucuronides accounting for approximately 80% and unconjugated phellamuretin accounting for approximately 20% of total phellamurin-derived metabolites across two dose levels [2]. This prodrug-like behavior contrasts sharply with the flavonol amurensin, for which no comparable absorption, hydrolysis, or metabolite profiling data exist in the peer-reviewed literature. The pharmacokinetic parameters after two different doses were not significantly different, suggesting linear pharmacokinetics within the tested range [2].

Pharmacokinetics Drug Metabolism Bioavailability

Cu²⁺-Dependent DNA Strand Scission Activity: Phellamurin as the Active Principle in Commiphora africana Extract

Phellamurin was identified as the sole active principle responsible for the Cu²⁺-dependent relaxation of supercoiled plasmid DNA observed in crude Commiphora africana extracts [1]. Bioassay-guided fractionation using an in vitro DNA strand scission assay isolated phellamurin (1) as the compound mediating this copper-dependent DNA cleavage activity [2]. This property is mechanistically distinct from the antioxidant, P-gp inhibitory, and pro-apoptotic activities documented for phellamurin, and importantly, no such DNA cleavage activity has been reported for amurensin or other Phellodendron-derived flavonoids in the literature. The Cu²⁺-dependent mechanism suggests potential applications in probing metal-mediated DNA damage pathways.

DNA Damage Natural Product Bioactivity Copper-Mediated Cleavage

Evidence-Based Application Scenarios for Phellamurin (CAS 52589-11-4) Procurement


P-glycoprotein Transporter Interaction and Drug-Drug Interaction Studies

Phellamurin is appropriate for in vitro and in vivo investigations of intestinal P-glycoprotein inhibition and its pharmacokinetic consequences. The compound produces a quantitatively validated interaction with cyclosporin (62.4% reduction in AUC), establishing it as a reference natural product P-gp inhibitor [1]. Researchers evaluating transporter-mediated drug interactions, particularly those involving immunosuppressants or chemotherapeutics that are P-gp substrates, should select phellamurin based on its dose-dependent inhibition profile and the availability of both in vitro everted gut sac data and in vivo rat pharmacokinetic parameters [2].

Chemical Ecology and Insect-Plant Coevolution Research

Phellamurin is uniquely suited for studies examining phytochemical mediation of insect host plant selection and speciation. Its capacity to act as both an oviposition deterrent (Papilio protenor) and stimulant (Papilio maackii) at ecologically relevant concentrations (0.2%–2%) provides a defined molecular tool for probing the evolutionary arms race between plants and herbivorous insects [1]. Comparative studies investigating how structurally similar flavonoids (e.g., amurensin) fail to elicit these behavioral responses can leverage phellamurin as the positive control [2].

Osteosarcoma Research and PI3K/AKT/mTOR Pathway Investigation

Phellamurin is a validated tool compound for studying PI3K/AKT/mTOR pathway suppression in osteosarcoma models. The compound demonstrates dose-dependent reduction of phosphorylated PI3K, AKT, and mTOR in U2OS and Saos-2 cells, and in vivo tumor growth inhibition at 50 mg/kg/day in xenograft models [1]. Rescue experiments with the PI3K activator 740Y-P confirm pathway specificity, making phellamurin suitable as a natural product probe for dissecting PI3K/AKT/mTOR signaling in cancer biology [2].

Prodrug Metabolism and Flavonoid Glycoside Pharmacokinetic Profiling

Phellamurin serves as a model compound for investigating presystemic hydrolysis of flavonoid glycosides and the pharmacokinetic implications of prodrug behavior. The complete absence of parent compound in systemic circulation, coupled with the defined metabolite ratio (80% phellamuretin glucuronides, 20% unconjugated phellamuretin), provides a quantitative reference for studies on β-glucosidase-mediated activation of dietary flavonoids and their subsequent phase II conjugation [1]. This application scenario is particularly relevant for laboratories developing analytical methods for flavonoid metabolite profiling or conducting bioavailability studies of glycosylated natural products [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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